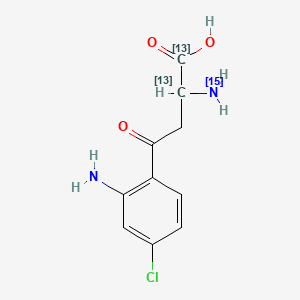

4-Chloro Kynurenine-13C2,15N

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro Kynurenine-13C2,15N is a stable isotope-labeled derivative of 4-Chloro Kynurenine, which is a metabolite of the amino acid tryptophan. This compound has gained significant attention in recent years due to its potential therapeutic and environmental applications. It is commonly used in research related to neurology and the blood-brain barrier .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro Kynurenine-13C2,15N typically involves the incorporation of stable isotopes of carbon and nitrogen into the kynurenine structure. The synthetic route generally starts with the precursor 4-Chloro Kynurenine, which is then subjected to isotope labeling using 13C and 15N sources . The reaction conditions often include controlled temperature and pH to ensure the selective incorporation of isotopes.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes multiple purification steps such as crystallization and chromatography to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro Kynurenine-13C2,15N undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding oxo-derivatives.

Reduction: Reduction reactions can lead to the formation of amino derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.

Major Products Formed

Oxidation: Oxo-derivatives of this compound.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

4-Chloro Kynurenine-13C2,15N has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for isotope-labeled studies.

Biology: Employed in studies related to the metabolism of tryptophan and its derivatives.

Medicine: Investigated for its potential therapeutic effects, particularly in neurology and psychiatry.

Industry: Utilized in the production of stable isotope-labeled compounds for various industrial applications.

Mécanisme D'action

The mechanism of action of 4-Chloro Kynurenine-13C2,15N involves its conversion into active metabolites that interact with molecular targets in the brain. It acts as a prodrug, which upon systemic administration, crosses the blood-brain barrier and is converted into active compounds that modulate neurotransmitter systems . The primary molecular targets include NMDA receptors and other neurotransmitter receptors involved in neuroprotection and antidepressant effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro Kynurenine: The non-labeled version of the compound.

Kynurenine: The parent compound without the chlorine substitution.

Kynurenic Acid: A metabolite of kynurenine with neuroprotective properties.

Uniqueness

4-Chloro Kynurenine-13C2,15N is unique due to its stable isotope labeling, which makes it highly valuable for research applications requiring precise tracking of metabolic pathways and interactions . Its ability to cross the blood-brain barrier and convert into active metabolites also distinguishes it from other similar compounds .

Activité Biologique

4-Chloro Kynurenine-13C2,15N (4-Cl-KYN) is a stable isotope-labeled derivative of kynurenine, an important metabolite in the tryptophan catabolism pathway. This compound has gained attention for its potential therapeutic applications, particularly in neuropharmacology and psychiatry. This article provides a comprehensive overview of the biological activity of 4-Cl-KYN, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications.

4-Chloro Kynurenine acts primarily as a prodrug that is converted into its active form, 7-Chlorokynurenic acid (7-Cl-KYNA), in the brain. This conversion is facilitated by kynurenine aminotransferase II, an enzyme prevalent in astrocytes. The active metabolite 7-Cl-KYNA functions as a selective antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neuropsychiatric disorders.

Key Mechanisms

- Transport Mechanism : 4-Cl-KYN is rapidly transported across the blood-brain barrier via the large neutral amino acid transporter (LAT), allowing for effective delivery to the central nervous system (CNS) .

- Conversion to Active Metabolite : Once in the brain, it is enzymatically converted to 7-Cl-KYNA, which exhibits potent NMDA receptor antagonism .

Pharmacokinetics

The pharmacokinetic profile of 4-Cl-KYN has been studied extensively. After oral administration, it shows rapid absorption and distribution. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Mean Half-Life | 1.64 to 1.82 hours |

| Peak Time (Tmax) | ~2 hours |

| Maximum Concentration (Cmax) | 64.4 μg/mL |

These studies indicate that higher doses lead to increased peak times and concentrations without significant psychotomimetic effects .

Antidepressant Effects

Recent studies have suggested that 4-Cl-KYN may have rapid antidepressant effects in individuals with treatment-resistant depression. The compound's ability to modulate NMDA receptor activity presents a novel approach to treating depression .

Neuroprotective Properties

The neuroprotective effects of 4-Cl-KYN have been linked to its ability to reduce excitotoxicity associated with NMDA receptor overactivation. This property may be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

- Treatment-Resistant Depression : A randomized trial investigated the effects of 4-Cl-KYN on patients with treatment-resistant depression. Results indicated significant improvements in depressive symptoms within a short timeframe .

- Neuroprotection in Animal Models : Studies utilizing rodent models demonstrated that administration of 4-Cl-KYN reduced neuroinflammation and improved cognitive function following excitotoxic injury .

Propriétés

IUPAC Name |

4-(2-amino-4-chlorophenyl)-2-(15N)azanyl-4-oxo(1,2-13C2)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)/i8+1,10+1,13+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLHZNDJQSRKDT-SVKOXWCPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)C[13CH]([13C](=O)O)[15NH2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.